2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine

Description

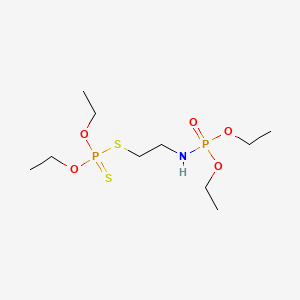

2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine is a bifunctional organophosphorus compound characterized by two distinct phosphoryl groups attached to an ethanamine backbone. The first group, diethoxyphosphinothioylsulfanyl (S-P(S)(OEt)₂), is a thioylsulfanyl-substituted phosphinite, while the second, N-diethoxyphosphoryl (O=P(OEt)₂), is a phosphorylated amine. This structure confers unique reactivity, particularly in nucleophilic and coordination chemistry. The compound’s molecular formula is inferred as C₁₀H₂₅NO₅P₂S₂, with a molecular weight of approximately 402.3 g/mol. Potential applications include use as a ligand in metal coordination, an intermediate in agrochemical synthesis, or a precursor for organophosphorus polymers.

Properties

CAS No. |

23497-21-4 |

|---|---|

Molecular Formula |

C10H25NO5P2S2 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine |

InChI |

InChI=1S/C10H25NO5P2S2/c1-5-13-17(12,14-6-2)11-9-10-20-18(19,15-7-3)16-8-4/h5-10H2,1-4H3,(H,11,12) |

InChI Key |

WWFNFWZMQWQLJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NCCSP(=S)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine involves multiple steps, typically starting with the reaction of diethyl phosphorochloridothioate with an appropriate amine. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphinothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or phosphine derivatives .

Scientific Research Applications

2-Diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-diethoxyphosphinothioylsulfanyl-N-diethoxyphosphorylethanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with acetylcholinesterase, affecting nerve signal transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related organophosphorus and aminoethyl derivatives from the provided evidence. Key differences in substituents, functional groups, and inferred properties are highlighted.

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Effects on Reactivity :

- The target compound’s diethoxy groups enhance steric hindrance compared to the isopropyl () and tert-butylcyclohexyl () substituents. This reduces electrophilicity but improves hydrolytic stability relative to fluoridated analogs .

- The thioylsulfanyl group (S-P=S) increases nucleophilicity at sulfur, enabling disulfide bond formation or metal chelation, unlike the fluoridate in , which is highly reactive toward nucleophiles (e.g., acetylcholinesterase inhibition) .

Functional Group Influence on Applications: The dual phosphorothioate and phosphoramidate groups in the target compound suggest utility in asymmetric catalysis or polymer crosslinking, contrasting with ’s aminoethyl thiol, which is suited for thiol-ene click chemistry . ’s phosphonofluoridate group is associated with high toxicity (e.g., neurotoxicity), whereas the target’s ethoxy groups likely reduce acute toxicity .

Physical Properties :

- The target’s larger molecular weight (402.3 g/mol vs. 147.3 g/mol in ) implies lower volatility and higher solubility in polar solvents.

- The fluoride in enhances volatility and reactivity, making it more hazardous than the sulfur-rich target compound .

Research Findings and Mechanistic Insights

- Synthetic Routes: The target compound can hypothetically be synthesized via sequential phosphorylation of ethanamine using diethoxyphosphinothioyl chloride and diethoxyphosphoryl chloride. This contrasts with ’s compound, which is derived from alkylation of ethanethiol .

- Stability : The thioylsulfanyl group in the target confers resistance to hydrolysis compared to phosphoesters (e.g., ’s fluoridate, which hydrolyzes rapidly in aqueous media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.